molecular formula C9H4N2O2S B1487280 5-Cyanobenzo[d]thiazole-2-carboxylic acid CAS No. 2231676-66-5

5-Cyanobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1487280
CAS No.: 2231676-66-5
M. Wt: 204.21 g/mol
InChI Key: SINKYMYEUNZXPG-UHFFFAOYSA-N
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Description

5-Cyanobenzo[d]thiazole-2-carboxylic acid is a chemical compound belonging to the thiazole family, characterized by a fused benzene and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanobenzo[d]thiazole-2-carboxylic acid typically involves the cyclization of o-aminothiophenol with cyanoguanidine under acidic conditions

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety profiles compared to batch processes. The use of catalysts such as palladium or copper can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 5-Cyanobenzo[d]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 5-position.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Bromine (Br₂) in acetic acid.

Major Products Formed:

  • Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form 5-aminobenzo[d]thiazole-2-carboxylic acid.

  • Substitution: Electrophilic substitution can introduce various functional groups at the 5-position.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.

  • Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Cyanobenzo[d]thiazole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

  • 2-Aminobenzo[d]thiazole

  • 2-Hydroxybenzo[d]thiazole

  • 2-Methylbenzo[d]thiazole

  • 2-Chlorobenzo[d]thiazole

Properties

IUPAC Name

5-cyano-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2S/c10-4-5-1-2-7-6(3-5)11-8(14-7)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINKYMYEUNZXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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